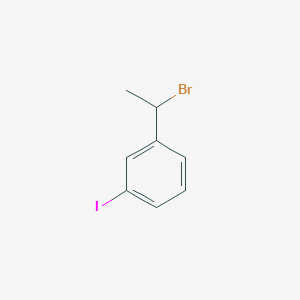

1-(1-Bromoethyl)-3-iodobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

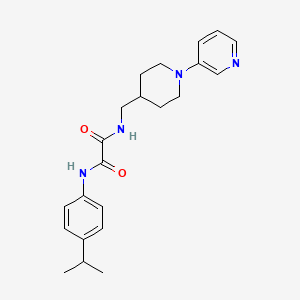

“1-(1-Bromoethyl)-3-iodobenzene” is a chemical compound that has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .

Synthesis Analysis

The synthesis of “1-(1-Bromoethyl)-3-iodobenzene” involves the reaction of benzene with bromine in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide . It is also used in the synthesis of 1-phenylpentan-1-one .Molecular Structure Analysis

The molecular formula of “1-(1-Bromoethyl)-3-iodobenzene” is C8H9Br . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactivity of “1-(1-Bromoethyl)-3-iodobenzene” is similar to that of benzene. It is unreactive towards bromine, and if forced to react, it undergoes substitution reactions rather than the addition reactions that are typical of alkenes .Physical And Chemical Properties Analysis

“1-(1-Bromoethyl)-3-iodobenzene” has a molecular weight of 185.06 . It has a boiling point of 94 °C/16 mmHg (lit.) and a density of 1.356 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.56 (lit.) .科学的研究の応用

Halogenation Reactions

1-(1-Bromoethyl)-3-iodobenzene serves as a precursor in halogenation reactions. For instance, it's used in ring halogenations of polyalkylbenzenes with N-halosuccinimides and acidic catalysts, demonstrating its utility in synthesizing mixed halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield (Bovonsombat & Mcnelis, 1993).

Domino Reactions

It is instrumental in CuI-catalyzed domino reactions, where 1-bromo-2-iodobenzenes couple with beta-keto esters to yield 2,3-disubstituted benzofurans. This process involves intermolecular C-C bond formation followed by intramolecular C-O bond formation, enabling the synthesis of benzofurans with diverse substituents (Lu, Wang, Zhang, & Ma, 2007).

Synthesis of Valuable Intermediates

Research has also focused on developing efficient methods for synthesizing 1,2-dibromobenzenes, with 1-(1-Bromoethyl)-3-iodobenzene acting as a key intermediate. These compounds are crucial precursors for reactions involving the formation of benzynes, showcasing the compound's role in creating synthetically valuable derivatives (Diemer, Leroux, & Colobert, 2011).

Polymer/Fullerene Solar Cells

The application extends to the field of renewable energy, where bromobenzene and iodobenzene derivatives, including 1-(1-Bromoethyl)-3-iodobenzene, are explored as alternative solvents in polymer/fullerene solar cells. These studies have demonstrated enhanced performance in devices utilizing these solvents, attributed to improved diode characteristics, higher charge-carrier mobility, and morphology (Huang et al., 2014).

Flash Chemistry

Moreover, 1-(1-Bromoethyl)-3-iodobenzene has been utilized in flash chemistry for three-component coupling of benzyne, showcasing a novel method for synthesizing complex molecules. This technique leverages the fast reaction times and precise control offered by flow microreactor systems, underscoring the compound's utility in advanced synthetic strategies (Nagaki, Ichinari, & Yoshida, 2014).

作用機序

特性

IUPAC Name |

1-(1-bromoethyl)-3-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINIDSREOPOKLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)I)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Bromoethyl)-3-iodobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2674771.png)

![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2674774.png)

![1-(2-chlorophenyl)-5-pyridin-3-yl-N-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2674776.png)

![3,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2674783.png)

![2-(2-chlorobenzyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2674785.png)

![1-(4-fluorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674788.png)